
1,1,2-tris(4-nitrophenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Tris(4-nitrophenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of three 4-nitrophenyl groups attached to a guanidine core. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
準備方法
The synthesis of 1,1,2-tris(4-nitrophenyl)guanidine typically involves the reaction of 4-nitroaniline with cyanamide under specific conditions. One common method is the oxidative condensation of amines with N,N’-disubstituted thioureas using carbon tetrabromide as a thiophilic reagent . This method is efficient and provides good yields of the desired guanidine derivative.
Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This approach is advantageous due to its convenience and the ability to achieve high yields.
化学反応の分析
1,1,2-Tris(4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions, using reagents such as hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,1,2-Tris(4-nitrophenyl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1,1,2-tris(4-nitrophenyl)guanidine involves its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. The nitro groups enhance its electron-withdrawing properties, making it a potent inhibitor of certain enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites and altering their conformation .
類似化合物との比較
1,1,2-Tris(4-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar basicity and hydrogen-bonding capabilities but differ in their substituent groups and specific applications.
Thiourea derivatives: These compounds are often used as guanidylating agents and have different reactivity profiles compared to guanidines.
Cyanamides: These compounds are used in the synthesis of guanidines and have distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and application potential in various fields.
特性
CAS番号 |
63885-30-3 |
|---|---|
分子式 |
C19H14N6O6 |
分子量 |
422.4 g/mol |
IUPAC名 |
1,1,2-tris(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C19H14N6O6/c20-19(21-13-1-3-16(4-2-13)23(26)27)22(14-5-9-17(10-6-14)24(28)29)15-7-11-18(12-8-15)25(30)31/h1-12H,(H2,20,21) |
InChIキー |
INZPARAGSKYHAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


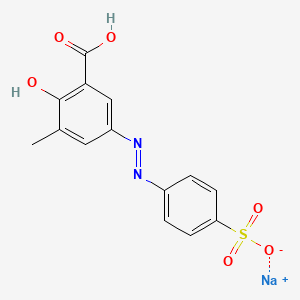
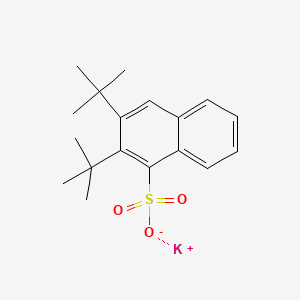
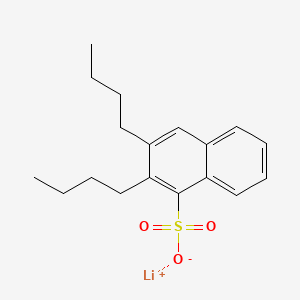
![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
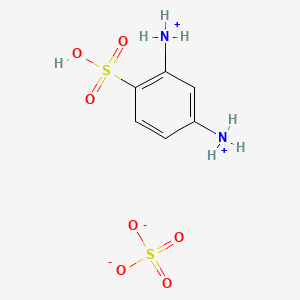
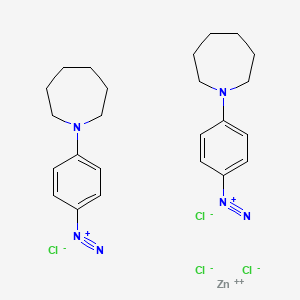
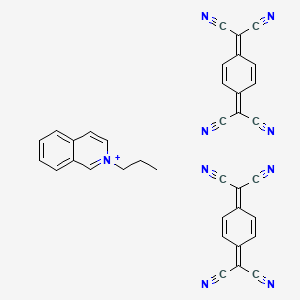
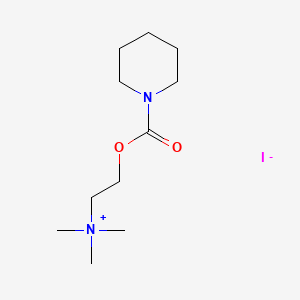

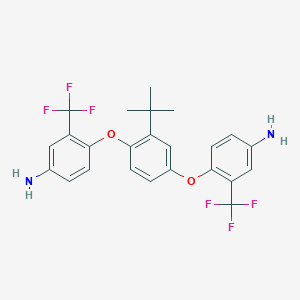
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

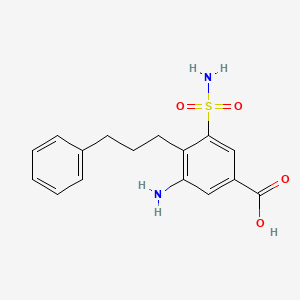
![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
